N(alpha)-Dimethylcoprogen

Description

Properties

IUPAC Name |

[(Z)-5-[3-[5-[3-[[(Z)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-(dimethylamino)-5-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H55N6O12.Fe/c1-24(12-18-42)21-30(44)39(50)15-6-9-27-33(47)37-28(34(48)36-27)10-7-16-40(51)32(46)23-26(3)14-20-53-35(49)29(38(4)5)11-8-17-41(52)31(45)22-25(2)13-19-43;/h21-23,27-29,42-43H,6-20H2,1-5H3,(H,36,48)(H,37,47);/q-3;+3/b24-21-,25-22+,26-23-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHISTLPUACCFK-IYMJAPOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)CCOC(=O)C(CCCN(C(=O)C=C(C)CCO)[O-])N(C)C)[O-])[O-])CCO.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)/C=C(/C)\CCOC(=O)C(CCCN(C(=O)/C=C(\C)/CCO)[O-])N(C)C)[O-])[O-])/CCO.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H55FeN6O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

807.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117892-97-4 | |

| Record name | N(alpha)-Dimethylcoprogen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117892974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

N(alpha)-Dimethylcoprogen: A Technical Guide to its Structure and Core Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

N(alpha)-Dimethylcoprogen is a trihydroxamate siderophore, a class of high-affinity iron-chelating compounds produced by various microorganisms. First identified in the pathogenic fungi Alternaria longipes and Fusarium dimerum, it plays a crucial role in microbial iron acquisition.[1] As an N-alpha-dimethylated analog of coprogen, its structure and function are of significant interest in the fields of microbial pathogenesis, biochemistry, and the development of novel antimicrobial agents that target iron uptake pathways. This technical guide provides a comprehensive overview of the structure of this compound, supported by available data and generalized experimental protocols for its study.

Chemical Structure and Properties

This compound is characterized by a linear backbone containing three hydroxamate groups, which act as bidentate ligands to coordinate a ferric iron (Fe³⁺) ion in an octahedral complex. The core structure is analogous to coprogen, with the key distinction being the presence of two methyl groups on the alpha-amino nitrogen of the terminal ornithine-derived residue. The structure of this compound was elucidated based on analysis by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Fast Atom Bombardment Mass Spectrometry (FAB-MS).[1]

Quantitative Data

The known quantitative data for this compound are summarized in the table below. It is important to note that while the original structural elucidation was performed using NMR and mass spectrometry, the specific spectral data from the primary literature is not widely available.

| Property | Value | Source |

| Molecular Formula | C₃₅H₅₅FeN₆O₁₂ | PubChem |

| Molecular Weight | 807.7 g/mol | PubChem |

| CAS Number | 117892-97-4 | BenchChem |

| IUPAC Name | [(Z)-5-[3-[5-[3-[[(Z)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-(dimethylamino)-5-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+) | PubChem |

| Type | Trihydroxamate Siderophore | [1] |

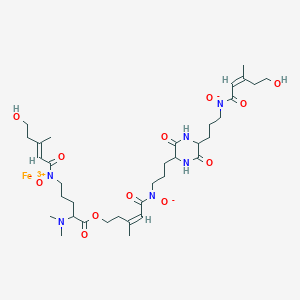

Structural Diagram

The following diagram illustrates the chemical structure of the iron-bound form of this compound.

Caption: 2D structure of the this compound-iron complex.

Experimental Protocols

Isolation of this compound from Fungal Culture

This protocol describes a general method for the production and extraction of siderophores from fungal cultures, which would be applicable for isolating this compound from Alternaria longipes or Fusarium dimerum.

1. Fungal Cultivation under Iron-Deficient Conditions:

-

Prepare a low-iron defined medium. A common base medium contains glucose (or another suitable carbon source), a nitrogen source (e.g., ammonium nitrate), and essential mineral salts, excluding iron.

-

Inoculate the sterile, low-iron medium with a spore suspension or mycelial plugs of the desired fungal strain.

-

Incubate the culture for a period of 7 to 21 days at an appropriate temperature (e.g., 25-28°C) with shaking to ensure aeration. Siderophore production is typically induced by iron starvation.

2. Extraction of Siderophores:

-

Separate the fungal biomass from the culture supernatant by filtration or centrifugation.

-

The supernatant, containing the secreted siderophores, is the starting material for extraction.

-

A common method for extracting ferric siderophores is liquid-liquid extraction with a mixture of chloroform and phenol. The ferric siderophores, being charged complexes, will partition into the aqueous phase.

-

Alternatively, solid-phase extraction (SPE) using a resin like Amberlite XAD-400 can be employed. The supernatant is passed through the column, which retains the siderophores. Elution is then performed with methanol or another suitable organic solvent.

3. Purification:

-

The crude extract can be further purified using chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) is a powerful method for separating different siderophore species. A gradient of water and acetonitrile, often with a modifying agent like formic acid, is typically used for elution.

-

Fractions are collected and assayed for the presence of siderophores, for instance, using the Chrome Azurol S (CAS) assay, which detects iron-chelating activity.

Structural Characterization

The purified compound would then be subjected to spectroscopic analysis for structural elucidation.

1. Mass Spectrometry:

-

Objective: To determine the molecular weight and elemental composition.

-

Methodology: High-resolution mass spectrometry (HRMS), such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled to a time-of-flight (TOF) or Orbitrap analyzer, is used. The original characterization used Fast Atom Bombardment (FAB-MS).[1]

-

Sample Preparation: The purified siderophore is dissolved in a suitable solvent (e.g., methanol, water) and infused into the mass spectrometer.

-

Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the molecular ion. For this compound, this would be expected around 807.7 Da. The high resolution allows for the determination of the exact mass, from which the elemental formula (C₃₅H₅₅FeN₆O₁₂) can be confirmed. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide information about its substructures.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the carbon-hydrogen framework and the connectivity of atoms.

-

Methodology: ¹H NMR and ¹³C NMR are fundamental. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete structure.

-

Sample Preparation: A sufficient quantity of the purified siderophore (typically >1 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O). For analysis of the iron-free (desferri) form, the iron can be removed by treatment with a strong chelating agent like 8-hydroxyquinoline.

-

Data Analysis:

-

¹H NMR: Provides information on the number and types of protons and their neighboring protons.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

2D NMR: Reveals the connectivity between protons (COSY), which protons are attached to which carbons (HSQC), and longer-range correlations between protons and carbons (HMBC), allowing for the piecing together of the molecular structure.

-

Functional Pathway: Siderophore-Mediated Iron Uptake

This compound does not have a known signaling pathway in the classical sense of signal transduction cascades. Its primary biological role is as an extracellular iron scavenger. The following workflow illustrates this functional pathway.

Caption: Generalized workflow of iron uptake mediated by this compound.

Conclusion

This compound is a structurally defined trihydroxamate siderophore with a critical function in the iron acquisition of certain pathogenic fungi. While specific experimental data from its initial discovery are not readily accessible, its structure has been confidently established. The generalized protocols and functional pathway described herein provide a solid foundation for researchers and drug development professionals interested in studying this molecule and the broader field of microbial iron transport. Further investigation into the specific transport mechanisms and potential inhibitory strategies targeting this compound could lead to novel therapeutic interventions against fungal pathogens.

References

N(alpha)-Dimethylcoprogen: A Technical Guide to its Discovery and Origin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, origin, and biosynthesis of N(alpha)-Dimethylcoprogen, a trihydroxamate siderophore produced by pathogenic fungi. The document details the experimental protocols for its isolation and characterization, presents quantitative data on its properties, and visualizes the key experimental workflows and its proposed biosynthetic pathway. This guide is intended to serve as a comprehensive resource for researchers in mycology, natural product chemistry, and drug development interested in fungal siderophores and their potential as therapeutic targets.

Introduction

This compound is a member of the coprogen family of siderophores, which are low-molecular-weight, high-affinity iron-chelating compounds produced by microorganisms to scavenge iron from their environment. First discovered in the pathogenic fungus Alternaria longipes, this compound and its analogs are of significant interest due to their role in fungal virulence and their potential for the development of novel antifungal agents. This guide will delve into the technical aspects of its discovery and elucidation of its origin.

Discovery and Origin

This compound was first isolated and characterized in 1988 from the highly pathogenic strain of Alternaria longipes (ATCC 26293).[1] It was identified as one of three novel N-alpha-dimethylated analogs of coprogen, the others being N(alpha)-dimethylneocoprogen I and N(alpha)-dimethylisoneocoprogen I.[1] Subsequent studies have also identified this compound as the major siderophore produced by another pathogenic fungus, Fusarium dimerum.[1]

The production of these siderophores is a key factor in the iron acquisition strategy of these fungi, which is essential for their growth and pathogenesis. The biosynthesis of this compound is mediated by a non-ribosomal peptide synthetase (NRPS) enzyme, encoded by the AaNPS6 gene in the related species Alternaria alternata.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C35H55FeN6O12 | Original Discovery Paper |

| Molecular Weight | 807.69 g/mol | Original Discovery Paper |

| Type | Trihydroxamate Siderophore | [1] |

| Producing Organisms | Alternaria longipes, Fusarium dimerum | [1] |

Experimental Protocols

This section details the experimental methodologies employed in the discovery and characterization of this compound.

Fungal Culture and Siderophore Production

A standardized protocol for the cultivation of Alternaria longipes and induction of siderophore production is outlined below.

-

Organism: Alternaria longipes (ATCC 26293)

-

Culture Medium: A low-iron, defined medium is used to induce siderophore production. A typical medium consists of glucose (20 g/L), asparagine (2 g/L), KH2PO4 (1 g/L), MgSO4·7H2O (0.5 g/L), and trace elements, excluding iron.

-

Inoculation: The medium is inoculated with a spore suspension or mycelial fragments of A. longipes.

-

Incubation: Cultures are incubated at 25-28°C for 14-21 days with shaking (150 rpm) to ensure aeration.

-

Monitoring: Siderophore production can be monitored qualitatively using the Chrome Azurol S (CAS) assay, where a color change from blue to orange indicates the presence of siderophores.

Isolation and Purification

The following protocol describes the extraction and purification of this compound from fungal culture filtrates.

-

Harvesting: The fungal biomass is removed from the culture by filtration or centrifugation.

-

Extraction: The culture filtrate is extracted with an organic solvent, typically benzyl alcohol or a chloroform-phenol mixture (1:1 v/v). The siderophores partition into the organic phase.

-

Back-extraction: The organic extract is then back-extracted with an aqueous solution to recover the siderophores.

-

Purification: The aqueous extract is concentrated and subjected to chromatographic purification. This often involves multiple steps, such as:

-

Adsorption Chromatography: Using a resin like Amberlite XAD-4 to capture the siderophores.

-

Gel Filtration Chromatography: On a column such as Sephadex G-10 to separate compounds based on size.

-

High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column is typically used with a gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA) for final purification.

-

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

-

¹H-NMR Spectroscopy:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or methanol (CD3OD).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Provides information on the number and types of protons, their chemical environment, and their connectivity.

-

-

¹³C-NMR Spectroscopy:

-

Solvent: DMSO-d6 or CD3OD.

-

Instrument: A high-field NMR spectrometer.

-

Analysis: Provides information on the carbon skeleton of the molecule.

-

-

Technique: Fast Atom Bombardment (FAB) Mass Spectrometry was originally used.[1] Modern approaches would likely employ Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Matrix (for FAB-MS): A glycerol or thioglycerol matrix is commonly used.

-

Analysis: Provides the accurate molecular weight and fragmentation pattern of the molecule, which aids in structure elucidation.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a multi-domain non-ribosomal peptide synthetase (NRPS) enzyme. The proposed pathway involves the following key steps:

-

Precursor Synthesis: The biosynthesis begins with the synthesis of the precursor amino acid, L-ornithine.

-

Hydroxylation: The δ-amino group of L-ornithine is hydroxylated to form Nδ-hydroxy-L-ornithine.

-

Acylation: The Nδ-hydroxy-L-ornithine is acylated.

-

NRPS-mediated Assembly: The NRPS enzyme, AaNPS6 in A. alternata, assembles three molecules of the acylated Nδ-hydroxy-L-ornithine derivative. The NRPS contains specific domains for adenylation (A), thiolation (T), and condensation (C) that are responsible for activating, tethering, and linking the precursor units.

-

N-methylation: The terminal α-amino groups are methylated.

-

Cyclization and Release: The final molecule is cyclized and released from the NRPS enzyme.

Visualizations

Experimental Workflow for Isolation and Characterization

Caption: Workflow for the isolation and characterization of this compound.

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This compound represents a fascinating example of a fungal secondary metabolite with a crucial role in iron acquisition and virulence. The methodologies outlined in this guide for its isolation, characterization, and the elucidation of its biosynthetic pathway provide a foundation for further research into the broader family of coprogen siderophores. A deeper understanding of these molecules and their biosynthesis could pave the way for the development of novel antifungal therapies that target these essential iron acquisition systems. This technical guide serves as a valuable resource for professionals in the fields of mycology, natural product chemistry, and drug discovery, facilitating future investigations into this important class of fungal metabolites.

References

The Pivotal Role of N(alpha)-Dimethylcoprogen in Fungal Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N(alpha)-Dimethylcoprogen, a member of the hydroxamate class of siderophores, is a critical virulence factor for a number of pathogenic fungi. This low-molecular-weight, high-affinity iron chelator is secreted under iron-limiting conditions to scavenge ferric iron (Fe³⁺) from the host environment, a process essential for fungal growth, proliferation, and the establishment of infection. This technical guide provides an in-depth analysis of the biological function of this compound, with a particular focus on its role in the pathogenicity of opportunistic fungi such as Scedosporium apiospermum and Alternaria alternata. We will explore its biosynthesis, the genetic regulation of its production, and its direct impact on fungal virulence. Furthermore, this guide will detail key experimental protocols for the study of this compound and present quantitative data to underscore its significance as a potential therapeutic target.

Introduction: The Iron Imperative in Fungal Infections

Iron is an essential nutrient for virtually all living organisms, acting as a cofactor for numerous enzymes involved in vital metabolic processes, including respiration and DNA synthesis.[1] However, in a mammalian host, free iron is extremely scarce, as it is tightly sequestered by host proteins like transferrin and lactoferrin. To overcome this iron-limiting environment, pathogenic fungi have evolved sophisticated iron acquisition systems, with the production of siderophores being a primary strategy.[1]

This compound is a prominent extracellular siderophore produced by several fungal species.[2] Its primary function is to chelate ferric iron with high affinity, forming a stable complex that is then taken up by the fungal cell through specific transporters.[1] This mechanism allows the fungus to effectively compete with the host for iron, thereby facilitating its survival and pathogenesis.

Biological Function of this compound

Iron Acquisition

The principal biological role of this compound is to facilitate the uptake of iron from the environment. Under conditions of iron starvation, fungi upregulate the expression of genes involved in siderophore biosynthesis.[3] this compound is then synthesized and secreted into the extracellular space where it binds to ferric iron. The resulting this compound-Fe³⁺ complex is subsequently recognized and internalized by specific siderophore-iron transporters on the fungal cell surface. Once inside the cell, iron is released from the siderophore, typically through reduction to the ferrous (Fe²⁺) state, making it available for cellular processes.

Contribution to Fungal Growth

The ability to acquire iron is directly linked to fungal growth and proliferation. In iron-depleted environments, the production of this compound is essential for robust fungal growth. Studies on Scedosporium apiospermum have demonstrated that mutant strains deficient in the synthesis of Nα-Methylcoprogen B, a specific form of this compound, exhibit a severe growth defect under iron-limiting conditions.[4]

Role in Virulence and Pathogenicity

The critical role of this compound in iron acquisition directly translates to its importance in fungal virulence. By enabling fungi to thrive in the iron-poor host environment, this siderophore is a key determinant of pathogenicity. Disruption of this compound biosynthesis has been shown to significantly attenuate the virulence of pathogenic fungi in animal models of infection.[4]

Quantitative Data on the Impact of this compound

The following tables summarize quantitative data from studies on Scedosporium apiospermum, highlighting the critical role of Nα-Methylcoprogen B in fungal growth and virulence.

| Strain | Condition | Growth Metric | Value | Reference |

| Wild-Type S. apiospermum | Iron-depleted medium | Radial Growth | Normal | [4] |

| sidD mutant (lacks Nα-Methylcoprogen B) | Iron-depleted medium | Radial Growth | Severely inhibited | [4] |

| Wild-Type S. apiospermum | Iron-replete medium | Radial Growth | Normal | [4] |

| sidD mutant (lacks Nα-Methylcoprogen B) | Iron-replete medium | Radial Growth | Normal | [4] |

Table 1: Effect of Nα-Methylcoprogen B on the in vitro Growth of Scedosporium apiospermum

| Strain | Parameter | Value | p-value | Reference |

| Wild-Type S. apiospermum | Median Survival (days) | 8 | < 0.001 | [4] |

| sidD mutant (lacks Nα-Methylcoprogen B) | Median Survival (days) | > 18 | < 0.001 | [4] |

| Wild-Type S. apiospermum | Fungal Burden in Kidneys (log CFU/g) | ~6.5 | < 0.01 | [4] |

| sidD mutant (lacks Nα-Methylcoprogen B) | Fungal Burden in Kidneys (log CFU/g) | ~4.5 | < 0.01 | [4] |

Table 2: Attenuation of Virulence in a sidD Mutant of Scedosporium apiospermum in a Murine Model of Disseminated Scedosporiosis [4]

Biosynthesis and Regulation of this compound

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions. In many fungi, this pathway is dependent on non-ribosomal peptide synthetases (NRPSs).[5] In Scedosporium apiospermum, the gene sidD has been identified as essential for the synthesis of Nα-Methylcoprogen B.[4]

The regulation of this compound production is tightly controlled by the availability of iron. This regulation is primarily mediated by two key transcription factors: SreA and HapX.[3][6]

-

SreA (GATA-type transcription factor): Under iron-replete conditions, SreA represses the expression of genes involved in iron acquisition, including those required for siderophore biosynthesis, to prevent iron toxicity.[3]

-

HapX (bZIP transcription factor): Under iron-limiting conditions, HapX is activated and promotes the expression of genes necessary for iron uptake, including siderophore biosynthesis genes, while also repressing iron-consuming pathways.[3][6]

These two transcription factors are part of a negative feedback loop, where SreA represses hapX expression in the presence of iron, and HapX represses sreA expression under iron starvation.[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway for Regulation of this compound Biosynthesis

References

- 1. Comparative pathogenicity of Scedosporium species in murine model of systemic scedosporiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jppp.journals.ekb.eg [jppp.journals.ekb.eg]

- 3. Experimental models of disseminated scedosporiosis with cerebral involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A nonribosomal peptide synthetase mediates siderophore production and virulence in the citrus fungal pathogen Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

Iron chelation mechanism of N(alpha)-Dimethylcoprogen

An In-depth Technical Guide to the Iron Chelation Mechanism of N(alpha)-Dimethylcoprogen

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the iron chelation mechanism of this compound, a trihydroxamate siderophore produced by pathogenic fungi. The document details the molecular basis of its high-affinity iron binding, presents quantitative data for related compounds, outlines key experimental methodologies for its study, and illustrates the biological pathways involved in its function.

Introduction to this compound

This compound is a fungal siderophore, a low-molecular-weight organic molecule produced under iron-limiting conditions to scavenge and transport ferric iron (Fe³⁺).[1] It is a member of the coprogen family and is specifically a dimethylated analog of coprogen, a linear trihydroxamate siderophore.[2][3] First isolated from pathogenic fungi such as Alternaria longipes and Fusarium dimerum, this molecule plays a critical role in microbial iron homeostasis and is often implicated in fungal virulence, as it allows the organism to acquire iron from its host.[1][2] The exceptional affinity and specificity of this compound for Fe³⁺ are central to its biological function and make it a subject of interest in microbiology and for potential therapeutic applications, such as novel antibiotic delivery systems.[4]

Molecular Structure and Chelation Mechanism

The iron-chelating capability of this compound is conferred by its three hydroxamate functional groups (-C(O)N(OH)R).[3] The molecule's backbone is formed from three N⁵-trans-anhydromevalonyl-N⁵-hydroxy-L-ornithine (AMHO) units.[5] Two of these units cyclize to form a diketopiperazine ring, with the third unit attached via an ester bond.[1]

The chelation of ferric iron is a 1:1 interaction where the three hydroxamate groups act as bidentate ligands. Each hydroxamate group provides two oxygen atoms, for a total of six, which coordinate the Fe³⁺ ion in a stable, high-spin octahedral complex.[1] This hexadentate coordination is responsible for the molecule's high binding affinity for ferric iron.[1]

Figure 1: Octahedral coordination of Fe³⁺ by the three hydroxamate groups of this compound.

Quantitative Data: Iron Binding Affinity

| Siderophore | Type | log K (Fe³⁺) | pM Value | Reference |

| Coprogen | Trihydroxamate | ~30 | 25.4 | [7] |

| Desferrioxamine B (DFB) | Trihydroxamate | 30.6 | 26.6 | [6] |

| Ferricrocin | Trihydroxamate | 29.3 | 25.2 | [6] |

| Acetohydroxamic Acid | Monohydroxamate | 11.4 (log K₁) | N/A | [1] |

| Enterobactin | Catecholate | 49-52 | 35.5 | [6] |

| pM is the negative logarithm of the free Fe³⁺ concentration at pH 7.4 with 10 µM total ligand and 1 µM total iron, providing a more physiologically relevant measure of iron affinity. |

Experimental Protocols

The characterization of the iron chelation mechanism of siderophores like this compound involves a combination of detection assays, binding studies, and structural analysis.

Protocol 1: Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting and quantifying siderophore production.[8] It relies on competition for iron between the siderophore and a strong chelating dye, Chrome Azurol S.[9]

-

Principle: In the CAS solution, Fe³⁺ is complexed with CAS and a detergent (like HDTMA), forming a stable blue-colored ternary complex.[10] When a sample containing a siderophore is added, the siderophore, having a higher affinity for iron, removes the Fe³⁺ from the dye complex.[2] The resulting apo-dye is orange/yellow, and the color change is proportional to the amount of siderophore present.[9]

-

Reagents:

-

Methodology (Liquid Assay):

-

Prepare the CAS assay solution as described by Schwyn and Neilands (1987).[13]

-

Obtain cell-free supernatant from a microbial culture grown in iron-deficient media.[14]

-

Mix the supernatant with the CAS solution (e.g., in a 1:1 or 3:1 ratio) in a microplate well or cuvette.[9][14]

-

Incubate at room temperature for a specified time (e.g., 20 minutes to 3 hours).[14]

-

Measure the absorbance at 630 nm. A decrease in absorbance compared to a reference (media blank + CAS solution) indicates siderophore activity.[14]

-

Quantify siderophore production using a standard curve or by calculating percent siderophore units: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference and As is the absorbance of the sample.[14]

-

Protocol 2: Spectrophotometric Titration for Stability Constant Determination

This method is used to determine the stoichiometry and stability constant of the iron-siderophore complex.

-

Principle: A solution of the purified siderophore is titrated with a solution of Fe³⁺. As the iron-siderophore complex forms, the solution's absorbance spectrum changes. The characteristic absorbance maximum for hydroxamate-iron(III) complexes is typically between 425-500 nm.[1][7] By monitoring the absorbance change at this wavelength as a function of the Fe³⁺ concentration, the binding isotherm can be plotted and used to calculate the stability constant.[15]

-

Reagents:

-

Purified this compound solution of known concentration.

-

Standardized FeCl₃ or Fe(NO₃)₃ solution.[15]

-

Buffer to maintain a constant pH (e.g., pH 7.4).

-

-

Methodology:

-

Place a known volume and concentration of the siderophore solution in a cuvette.

-

Record the initial UV-Vis spectrum (e.g., 300-700 nm).

-

Add small, precise aliquots of the standard iron solution to the cuvette.

-

After each addition, allow the solution to equilibrate, then record the full UV-Vis spectrum.[15]

-

Continue the titration until the spectral changes saturate, indicating that all siderophore molecules are complexed with iron.

-

Analyze the data by plotting absorbance at the λ_max of the complex versus the molar ratio of iron to siderophore. The inflection point reveals the binding stoichiometry (e.g., 1:1).[16]

-

Use specialized software (e.g., HypSpec) or mathematical models to fit the titration data and calculate the overall stability constant (log K).[15]

-

Protocol 3: Structural Characterization via Mass Spectrometry and NMR

-

Principle: These techniques provide definitive structural information about the siderophore and its iron complex.

-

Methodology:

-

Mass Spectrometry (MS):

-

Use electrospray ionization (ESI) or fast atom bombardment (FAB) mass spectrometry to determine the precise molecular weight of the purified siderophore.[3][17]

-

High-resolution MS can confirm the elemental composition (e.g., C₃₅H₅₅N₆O₁₂ for this compound).

-

Analysis of the iron-complexed form will show a characteristic peak corresponding to the mass of the apo-siderophore plus one iron atom minus three protons ([M - 3H + Fe]⁺), confirming the 1:1 binding and the release of three protons upon chelation.[17]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR are used to elucidate the complete chemical structure of the apo-siderophore.[3][18]

-

Advanced 2D NMR techniques (e.g., COSY, HMBC) are used to map the connectivity of atoms.[2]

-

To study the iron complex, a diamagnetic metal ion with similar coordination chemistry, such as Gallium(III) (Ga³⁺), is often substituted for the paramagnetic Fe³⁺, which causes significant line broadening in NMR spectra.[2][19]

-

By comparing the NMR spectra of the apo-siderophore with the Ga³⁺-complex, chemical shift changes can be identified, pinpointing the specific atoms (the hydroxamate oxygens) involved in metal coordination.[19]

-

-

Biological Pathways and Significance

The function of this compound is best understood within its biological context, from its synthesis to its role in cellular iron uptake.

Biosynthesis Pathway

The biosynthesis of coprogen-family siderophores is a complex process mediated by a series of enzymes. A key enzyme in this pathway is a nonribosomal peptide synthetase (NRPS).[5]

Figure 2: Simplified biosynthetic pathway leading to this compound.

Siderophore-Mediated Iron Uptake

The overall process involves secretion of the siderophore, extracellular iron chelation, and transport of the iron-siderophore complex back into the cell.

Figure 3: General workflow for iron acquisition via this compound.

Once secreted, this compound binds to available Fe³⁺ in the extracellular milieu. The resulting ferric-siderophore complex is then recognized by specific TonB-dependent transporters (TBDTs), such as FhuE in some Gram-negative bacteria, which are expressed on the outer membrane of microorganisms.[20][21] Following binding, the complex is actively transported into the cell. Inside the cytoplasm, iron is released from the siderophore, typically through reduction of Fe³⁺ to the less tightly bound Fe²⁺, making it available for essential cellular processes like DNA synthesis and respiration.[22]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N alpha-dimethylcoprogens. Three novel trihydroxamate siderophores from pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trihydroxamate Siderophore-Fluoroquinolone Conjugates are Selective Sideromycin Antibiotics that Target Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Transcriptional Differences Guided Discovery and Genetic Identification of Coprogen and Dimerumic Acid Siderophores in Metarhizium robertsii [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]

- 9. Modified microplate method for rapid and efficient estimation of siderophore produced by bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Iron(III)-templated macrolactonization of trihydroxamate siderophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chrome azurol S (CAS) assay for siderophore detection [bio-protocol.org]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Chrome Azurol S (CAS) Liquid Assay for Iron-Binding Compounds [protocols.io]

- 14. 2.10. Chrome Azurol S (CAS) Assay [bio-protocol.org]

- 15. Spectrophotometric Determination of Formation Constants of Iron(III) Complexes with Several Ligands [mdpi.com]

- 16. ijsr.net [ijsr.net]

- 17. Purification and Structural Characterization of Siderophore (Corynebactin) from Corynebacterium diphtheriae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Determination of the molecular basis for coprogen import by Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

N(alpha)-Dimethylcoprogen biosynthesis pathway in Fusarium dimerum

An In-depth Technical Guide on the N(alpha)-Dimethylcoprogen Biosynthesis Pathway in Fusarium dimerum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusarium dimerum, a notable species within the fungal kingdom, is recognized for its production of various secondary metabolites, including the siderophore this compound. Siderophores are high-affinity iron chelators that play a crucial role in microbial iron acquisition. This compound is a derivative of the well-known trihydroxamate siderophore, coprogen, distinguished by the presence of two methyl groups on an alpha-amino group.[1] While the complete biosynthetic pathway of this compound in F. dimerum has not been fully elucidated, a putative pathway can be inferred from the established biosynthesis of coprogen in other fungal species. This guide synthesizes the current understanding, highlights the key proposed enzymatic steps, and identifies areas for future research.

Introduction to Siderophore Biosynthesis in Fungi

Fungi have evolved sophisticated mechanisms to acquire essential nutrients, such as iron, from their environment. The production of siderophores is a primary strategy for iron scavenging.[2] Hydroxamate siderophores, including the coprogen family, are commonly synthesized by fungi.[2][3] The general biosynthetic route for these molecules initiates with the amino acid L-ornithine.[2][3] This precursor undergoes a series of enzymatic modifications, including hydroxylation and acylation, followed by assembly into the final siderophore structure, often facilitated by non-ribosomal peptide synthetases (NRPSs).[2][3][4][5]

The Proposed Biosynthesis Pathway of this compound

Based on analogous pathways for coprogen synthesis in fungi like Penicillium roqueforti and Metarhizium robertsii, the biosynthesis of this compound in Fusarium dimerum is proposed to proceed through the following stages.[4][6]

Precursor Formation and Modification

The pathway commences with the hydroxylation of L-ornithine to N⁵-hydroxy-L-ornithine. This is a foundational step for hydroxamate siderophore synthesis.[2] Subsequently, the N⁵-hydroxy-L-ornithine is acylated.

Assembly of the Coprogen Core

The acylated precursors are then assembled. It is likely that two molecules of an acylated N⁵-hydroxy-L-ornithine derivative condense to form dimerumic acid, a known intermediate and breakdown product of coprogen.[7][8] Further enzymatic modifications and additions lead to the formation of the coprogen core structure.

The Key N-alpha-dimethylation Step

The defining characteristic of this compound is the dimethylation of an alpha-amino group.[1] This step is catalyzed by a putative N-methyltransferase. The precise timing of this methylation event within the pathway—whether it occurs on a precursor molecule or on the fully formed coprogen structure—remains to be determined for F. dimerum.

A visual representation of this proposed pathway is provided below.

Caption: A proposed biosynthetic pathway for this compound.

Key Enzymes and Genetic Organization

The biosynthesis of complex secondary metabolites like this compound is typically orchestrated by a suite of enzymes encoded by a biosynthetic gene cluster (BGC). While the specific BGC for this compound in F. dimerum has not been identified, it is expected to contain genes encoding for:

-

L-ornithine N⁵-oxygenase: Catalyzes the initial hydroxylation of L-ornithine.

-

N-acyltransferases: Involved in the acylation steps.[4]

-

Non-Ribosomal Peptide Synthetases (NRPSs): Multi-modular enzymes that assemble the peptide backbone of the siderophore.[4][5]

-

N-methyltransferase: Responsible for the key dimethylation step.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics or metabolite flux analysis, for the in the public domain.

Experimental Protocols

Detailed experimental protocols for the elucidation of this pathway in F. dimerum are not yet available. However, a general workflow for characterizing such a pathway would involve the following:

Caption: A general experimental workflow for pathway elucidation.

Protocol Outline:

-

Genome Sequencing and BGC Identification: The genome of a this compound-producing strain of F. dimerum would be sequenced. Bioinformatic tools would then be used to identify putative siderophore biosynthetic gene clusters.

-

Gene Disruption and Metabolite Analysis: Targeted gene knockouts of candidate genes within the identified BGC would be performed. The resulting mutants would be cultured, and their culture filtrates analyzed by techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the presence or absence of this compound and its intermediates.

-

Heterologous Expression and Enzyme Characterization: Individual genes from the BGC would be expressed in a suitable host organism. The resulting proteins would be purified, and their enzymatic activity would be characterized through in vitro assays.

Significance and Future Directions

The study of the this compound biosynthesis pathway holds potential for the development of novel antifungal agents that could target iron acquisition in pathogenic fungi. Furthermore, understanding this pathway could have applications in biotechnology, such as in bioremediation or as diagnostic markers.

Future research should prioritize:

-

The identification and functional characterization of the this compound BGC in F. dimerum.

-

The elucidation of the precise sequence of enzymatic reactions and the isolation of pathway intermediates.

-

Investigation into the regulatory networks that control the expression of this pathway.

Conclusion

The biosynthesis of this compound in Fusarium dimerum represents an intriguing pathway in fungal secondary metabolism. While our current understanding is largely based on analogous pathways, it provides a solid framework for future research. The unique N-alpha-dimethylation step underscores the chemical diversity that can be generated from common metabolic precursors. Continued investigation into this pathway is essential for a complete understanding of the biology of Fusarium dimerum and for harnessing its metabolic potential for scientific and therapeutic advancement.

References

- 1. N alpha-dimethylcoprogens. Three novel trihydroxamate siderophores from pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis Pathways, Transport Mechanisms and Biotechnological Applications of Fungal Siderophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Molecular basis for the biosynthesis of the siderophore coprogen in the cheese-ripening fungus Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Siderophore Biosynthesis and Transport Systems in Model and Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Transcriptional Differences Guided Discovery and Genetic Identification of Coprogen and Dimerumic Acid Siderophores in Metarhizium robertsii [frontiersin.org]

- 7. Fusarinines and dimerum acid, mono- and dihydroxamate siderophores from Penicillium chrysogenum, improve iron utilization by strategy I and strategy II plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Genes Involved in N(alpha)-Dimethylcoprogen Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

N(alpha)-Dimethylcoprogen, a derivative of the hydroxamate siderophore coprogen, plays a significant role in fungal iron acquisition and has potential applications in drug development due to its iron-chelating properties. Understanding the genetic and molecular basis of its biosynthesis is crucial for harnessing its therapeutic potential. This technical guide provides a comprehensive overview of the genes and enzymes involved in the this compound biosynthetic pathway, detailed experimental protocols for its study, and an analysis of the regulatory networks that control its production. While the core biosynthetic pathway of its precursor, coprogen, is well-characterized, the specific enzyme responsible for the final N-alpha-dimethylation step remains to be definitively identified. This guide summarizes the current knowledge and highlights areas for future research.

This compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that begins with the synthesis of its precursor, coprogen. This pathway is primarily orchestrated by a series of enzymes encoded by a biosynthetic gene cluster (BGC).

Core Coprogen Biosynthesis

The biosynthesis of coprogen involves the following key steps and enzymes:

-

Ornithine Hydroxylation: The pathway initiates with the hydroxylation of L-ornithine to N⁵-hydroxy-L-ornithine. This reaction is catalyzed by an L-ornithine-N⁵-monooxygenase , a flavin-dependent enzyme. In several fungal species, the gene encoding this enzyme is designated as sidA or its orthologs.

-

Acylation: The N⁵-hydroxy-L-ornithine is then acylated. For instance, in the biosynthesis of fusarinine-type siderophores, which share precursors with coprogens, a transacylase (e.g., SidF) transfers an anhydromevalonyl-CoA moiety to N⁵-hydroxy-L-ornithine[1].

-

Non-Ribosomal Peptide Synthesis: The core structure of coprogen is assembled by a non-ribosomal peptide synthetase (NRPS) . These large, modular enzymes activate and link amino acid precursors to form the peptide backbone of the siderophore.

-

In Metarhizium robertsii, the NRPS gene mrsidD is essential for coprogen biosynthesis[2].

-

In Penicillium roqueforti, a biosynthetic gene cluster termed cop contains three key genes, copA, copB, and copE, which are necessary for coprogen production[3]. copA is predicted to encode the NRPS.

-

In Scedosporium apiospermum, an ortholog of sidD is responsible for the synthesis of Nα-methylcoprogen B[4].

-

In Alternaria alternata, the gene AaNPS6 is required for the production of N-dimethyl coprogen siderophores.

-

Proposed Final N-alpha-Dimethylation Step

The final step in the biosynthesis of this compound is the methylation of the two N-alpha positions of the precursor molecule. While the specific enzyme has not been experimentally characterized, it is hypothesized to be an S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase . These enzymes are commonly involved in the secondary metabolism of fungi and catalyze the transfer of a methyl group from SAM to a nitrogen atom[5][6][7]. The identification and characterization of this putative N-methyltransferase represent a key area for future research.

Biosynthetic Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound.

Genetic Regulation of Biosynthesis

The production of this compound is tightly regulated, primarily in response to iron availability. This regulation occurs at the transcriptional level and involves a network of transcription factors.

-

Iron Repression (High Iron Conditions): In the presence of sufficient iron, a GATA-type transcription factor, SreA , represses the expression of siderophore biosynthetic genes, including the NRPSs. SreA binds to specific GATA sequences in the promoter regions of these genes, preventing their transcription.

-

Iron Derepression (Low Iron Conditions): Under iron-limiting conditions, the repressive effect of SreA is alleviated. A bZIP transcription factor, HapX , is activated and promotes the expression of siderophore biosynthetic genes. SreA and HapX often form a negative feedback loop, where HapX represses the expression of sreA under low iron conditions.

Regulatory Pathway Diagram

Caption: Simplified regulatory network of siderophore biosynthesis in fungi.

Quantitative Data

Quantitative analysis of gene expression provides insights into the regulation of the this compound biosynthetic pathway. The following table summarizes representative quantitative real-time PCR (qRT-PCR) data for key siderophore biosynthesis-related genes in Alternaria alternata under iron-replete and iron-deplete conditions.

| Gene | Function | Condition | Relative Expression Level (Fold Change) | Reference |

| AaNps6 | Non-ribosomal peptide synthetase | Iron-deplete vs. Iron-replete | ~15-fold increase | [8] |

| AaSit1 | Siderophore-iron transporter | Iron-deplete vs. Iron-replete | ~10-fold increase | [8] |

| AaMirB | Siderophore-iron transporter | Iron-deplete vs. Iron-replete | ~8-fold increase | [8] |

Note: Enzyme kinetic data (Km, Vmax) for the specific enzymes involved in this compound biosynthesis are not currently available in the published literature.

Experimental Protocols

Detection and Quantification of Siderophore Production: Chrome Azurol S (CAS) Assay

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores.

Principle: The assay is based on the competition for iron between the siderophore and the strong iron chelator CAS. In the absence of siderophores, the Fe(III)-CAS complex is blue. When a siderophore with a higher affinity for iron is present, it removes the iron from the complex, causing a color change to orange/yellow.

Protocol:

-

Preparation of CAS Assay Solution:

-

Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.

-

In a separate beaker, dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

-

In a third beaker, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.

-

Slowly add the FeCl₃ solution to the HDTMA solution while stirring.

-

Add the CAS solution to the FeCl₃/HDTMA mixture and bring the final volume to 100 ml with deionized water. The solution should be dark blue. Autoclave and store in the dark.

-

-

Sample Preparation:

-

Grow the fungal strain of interest in an iron-limited liquid medium.

-

Centrifuge the culture to separate the mycelium from the supernatant. The supernatant contains the secreted siderophores.

-

-

Assay Procedure (Liquid Assay):

-

Mix 0.5 ml of the culture supernatant with 0.5 ml of the CAS assay solution.

-

Incubate at room temperature for 20-30 minutes.

-

Measure the absorbance at 630 nm. A decrease in absorbance compared to a control (medium without fungal growth) indicates siderophore production.

-

-

Quantification:

-

Create a standard curve using a known siderophore (e.g., deferoxamine mesylate) of varying concentrations.

-

Calculate the siderophore concentration in the sample based on the standard curve. The results are often expressed as siderophore units (%) relative to the uninoculated medium.

-

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of siderophores. The following is a general protocol that can be adapted for the analysis of this compound.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The sample is injected onto a nonpolar stationary phase (e.g., C18 column), and a polar mobile phase is used for elution. More hydrophobic compounds will have longer retention times.

General Protocol:

-

Sample Preparation:

-

Extract the siderophores from the fungal culture supernatant using a solid-phase extraction (SPE) cartridge (e.g., Amberlite XAD-16).

-

Wash the cartridge with water to remove salts and polar compounds.

-

Elute the siderophores with methanol.

-

Evaporate the methanol and redissolve the residue in the initial mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions (Starting Point for Optimization):

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes.

-

Flow Rate: 1.0 ml/min.

-

Detection: Diode Array Detector (DAD) monitoring at multiple wavelengths, typically around 210 nm for peptide bonds and 435 nm for the iron-siderophore complex (after adding FeCl₃ to the sample).

-

Injection Volume: 20 µl.

-

-

Identification and Quantification:

-

Identification is based on the retention time compared to a purified standard of this compound.

-

Quantification is achieved by integrating the peak area and comparing it to a standard curve generated with known concentrations of the purified compound.

-

Experimental Workflow Diagram

Caption: General experimental workflow for the analysis of this compound.

Conclusion and Future Directions

The genetic basis for the biosynthesis of coprogen, the precursor to this compound, is becoming increasingly clear with the identification of key biosynthetic gene clusters and regulatory factors in various fungal species. However, a significant gap in our knowledge remains concerning the final N-alpha-dimethylation step. The identification and characterization of the putative N-alpha-methyltransferase responsible for this reaction is a critical next step. This will not only complete our understanding of the biosynthetic pathway but also provide a valuable enzymatic tool for the potential in vitro synthesis and modification of this important siderophore. Further research should also focus on obtaining quantitative kinetic data for the biosynthetic enzymes to enable metabolic engineering efforts aimed at overproducing this compound for therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. Secondary metabolism in fungi: does chromosomal location matter? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of siderophore biosynthesis genes essential for growth of Aeromonas salmonicida under iron limitation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fungal S-adenosylmethionine synthetase and the control of development and secondary metabolism in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fungal siderophore biosynthesis catalysed by an iterative nonribosomal peptide synthetase - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. The Regulatory Hub of Siderophore Biosynthesis in the Phytopathogenic Fungus Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]

The Role of N(alpha)-Dimethylcoprogen as a Virulence Factor in Pathogenic Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Executive Summary

Iron is an essential nutrient for virtually all life, yet its acquisition is a major challenge for pathogenic fungi within a host environment actively sequestering this metal as a defense mechanism. To overcome this, fungi have evolved sophisticated iron acquisition systems, prominently featuring the synthesis and secretion of high-affinity iron chelators known as siderophores. N(alpha)-Dimethylcoprogen, a hydroxamate-type siderophore, has been identified as a critical virulence factor in several pathogenic fungi. Its production is directly linked to the fungus's ability to scavenge iron, mitigate oxidative stress, and establish successful infections. This guide provides an in-depth analysis of this compound, detailing its biosynthetic pathway, its regulation, its quantified impact on virulence, and the experimental protocols used in its study. This information is intended to support research and development efforts aimed at targeting fungal iron metabolism for novel antifungal therapies.

Introduction: The Iron Imperative in Fungal Pathogenesis

Fungal pathogens must adapt to the iron-limited environment of the host to proliferate and cause disease. The host actively restricts iron availability through proteins like transferrin and lactoferrin, a process termed "nutritional immunity." Fungi counteract this by deploying two primary high-affinity iron uptake systems: reductive iron assimilation (RIA) and siderophore-mediated iron acquisition.[1][2] Siderophores are low-molecular-weight organic molecules that chelate ferric iron (Fe³⁺) with extremely high affinity. Once bound to iron, the ferrisiderophore complex is recognized by specific receptors on the fungal cell surface and internalized.

This compound belongs to the coprogen family of hydroxamate-type siderophores and has been isolated from pathogenic species such as Alternaria and Fusarium.[3] A closely related variant, Nα-methylcoprogen B, is the primary extracellular siderophore produced by Scedosporium apiospermum, a significant pathogen in cystic fibrosis patients.[4][5] The biosynthesis of these siderophores is orchestrated by a conserved nonribosomal peptide synthetase (NRPS), encoded by the NPS6 or sidD gene, which has been proven essential for fungal virulence.[6][7][8] Disruption of this pathway severely impairs the fungus's ability to cause disease, making the siderophore biosynthetic machinery a promising target for antifungal drug development.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process centered around the core activity of a Nonribosomal Peptide Synthetase (NRPS). The pathway is conserved for the synthesis of coprogen-type siderophores.[9][10]

Key Enzymatic Steps:

-

Hydroxylation of L-ornithine: The pathway begins with the hydroxylation of the amino acid L-ornithine to N⁵-hydroxyornithine. This initial, crucial step is catalyzed by an L-ornithine-N⁵-monooxygenase, encoded by the sidA gene.[10][11]

-

Acylation: N⁵-hydroxyornithine is then acylated. For coprogen-type siderophores, a transacylase (encoded by genes like sidF) transfers an anhydromevalonyl-CoA group.[10]

-

NRPS-mediated Assembly: The core of the synthesis is managed by the NRPS enzyme encoded by the NPS6/sidD gene. This large, multi-domain enzyme catalyzes the condensation of three N⁵-acyl-N⁵-hydroxy-L-ornithine units to form the coprogen molecule.[1][12] The NRPS functions as an assembly line, activating and linking the precursor molecules in a specific sequence.

-

N-methylation: The final step to produce this compound involves the N-methylation of the precursor coprogen molecule. While the specific methyltransferase responsible has not been detailed in the available literature, this step distinguishes it from other coprogens.

The entire set of genes required for this pathway, including the NRPS, monooxygenase, and transacylase, are often located together on the chromosome in a biosynthetic gene cluster (BGC).[9][13]

Regulation of this compound Synthesis: A Signaling Network

The production of this compound is tightly regulated at the transcriptional level in response to iron availability. This regulation ensures that the fungus only expends energy on siderophore production when iron is scarce. The central players in this network are the transcription factors SreA (a GATA-type repressor) and HapX (a bZIP transcription factor).[2][14][15]

-

Under Iron-Replete Conditions: When iron is abundant, the SreA transcription factor is active. SreA represses the expression of genes involved in iron acquisition, including the NPS6/sidD gene required for this compound synthesis, as well as the hapX gene.[2][16] This prevents the unnecessary production of siderophores and avoids iron toxicity.

-

Under Iron-Depleted Conditions: In the iron-limited environment of the host, SreA is inactivated. This de-repression allows for the expression of the HapX transcription factor. HapX, in turn, actively upregulates the genes of the siderophore biosynthesis pathway (NPS6/sidD) and represses the expression of sreA, forming a negative feedback loop.[14][15] HapX also orchestrates a broader metabolic shift, repressing iron-consuming pathways to conserve cellular iron stores.[2]

Furthermore, the synthesis of siderophores via NPS6 is linked to the oxidative stress response. Fungal strains lacking NPS6 exhibit increased sensitivity to reactive oxygen species (ROS).[6][12] This suggests a dual role for siderophore-mediated iron acquisition: not only does it provide essential iron, but it also contributes to the detoxification of ROS, a key component of the host immune response. The redox-responsive transcription factor YAP1 has been implicated in regulating NPS6 expression, providing a direct link between iron homeostasis and oxidative stress resistance.[12][17]

Quantitative Data: Impact on Fungal Virulence

The deletion of the sidD gene, which prevents the synthesis of Nα-methylcoprogen B in Scedosporium apiospermum, leads to a dramatic attenuation of virulence in a murine model of disseminated scedosporiosis.[7][16] This provides direct quantitative evidence for the role of this siderophore as a key virulence factor.

| Virulence Parameter | Wild-Type Strain (WT) | ΔsidD Mutant (No Nα-methylcoprogen B) | Re-complemented Strain | Source |

| Mouse Survival | ~10% survival at Day 20 post-infection | ~80% survival at Day 20 post-infection | ~15% survival at Day 20 post-infection | [16] |

| Fungal Burden (Kidney) | High fungal load (Median ~10⁵ CFU/g) | Significantly lower fungal load (Median <10³ CFU/g) | High fungal load (Median ~10⁵ CFU/g) | [16] |

Data are estimated from published graphical representations in Le Govic et al. (2020).

These data clearly demonstrate that the inability to produce this extracellular siderophore renders the fungus significantly less capable of causing lethal infection and proliferating within host tissues.

Experimental Protocols

Protocol for Siderophore Detection: Chrome Azurol S (CAS) Assay

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores. It relies on the principle that a siderophore will remove iron from a blue-colored Fe-CAS-detergent complex, causing a color change to orange or yellow.[18][19]

Materials:

-

Blue Dye Solution:

-

Solution 1: 60.5 mg Chrome Azurol S in 50 mL ddH₂O.

-

Solution 2: 2.7 mg FeCl₃·6H₂O in 10 mL of 10 mM HCl.

-

Solution 3: 72.9 mg hexadecyltrimethylammonium bromide (HDTMA) in 40 mL ddH₂O.

-

-

CAS Agar Medium:

-

Minimal Media 9 (MM9) salt solution.

-

PIPES buffer.

-

Bacto agar.

-

Sterile solutions of Casamino acids and glucose.

-

Procedure (Agar Plate Method):

-

Prepare Blue Dye: Carefully mix Solution 1 with 9 mL of Solution 2. While stirring, slowly add Solution 3. The final solution will be blue. Autoclave and store in a dark, plastic container.

-

Prepare Agar Base: Prepare a suitable fungal growth medium (e.g., MM9 salts with PIPES buffer and agar). Autoclave and cool to approximately 50°C.

-

Add Supplements: Aseptically add sterile glucose and casamino acids to the molten agar base.

-

Combine and Pour: Slowly add the sterile Blue Dye solution to the agar base along the side of the flask with gentle swirling to ensure thorough mixing without introducing excessive bubbles. Aseptically pour the final blue agar into petri plates.

-

Inoculation: Inoculate the center of the CAS plates with a plug or spore suspension of the fungal strain to be tested.

-

Incubation: Incubate the plates at the fungus's optimal growth temperature for several days.

-

Observation: Siderophore production is indicated by the formation of an orange-to-yellow halo around the fungal colony against the blue background. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.

Protocol for Murine Model of Disseminated Scedosporiosis

Animal models are essential for evaluating the contribution of specific genes to fungal virulence.[20] The following is a generalized protocol for a murine model of disseminated infection, based on methodologies used for Scedosporium.[21][22]

Materials:

-

Fungal strains (Wild-Type, Mutant, Complemented).

-

Immunocompetent mice (e.g., BALB/c or OF1, 6-8 weeks old).

-

Immunosuppressive agents (e.g., cyclophosphamide, 5-fluorouracil).

-

Sterile saline (0.9% NaCl).

-

Hemacytometer.

-

Potato Dextrose Agar (PDA) plates.

Procedure:

-

Inoculum Preparation: Grow fungal strains on PDA plates to induce sporulation. Harvest conidia by flooding the plate with sterile saline and gently scraping the surface. Wash the conidia suspension in sterile saline by centrifugation. Count the conidia using a hemacytometer and adjust the concentration to the desired inoculum size (e.g., 5 x 10⁴ CFU/mL) in sterile saline.

-

Immunosuppression: To mimic the condition of at-risk patients, mice are typically immunosuppressed. Administer cyclophosphamide (e.g., 200 mg/kg) and 5-fluorouracil (e.g., 150 mg/kg) via intraperitoneal (i.p.) injection one day prior to infection.[21]

-

Infection: Infect the immunosuppressed mice by injecting 0.2 mL of the prepared fungal inoculum (e.g., 1 x 10⁴ CFU/mouse) into the lateral tail vein.[21] A control group should be injected with sterile saline.

-

Monitoring (Survival Study): House the mice in appropriate facilities and monitor them daily for signs of illness (e.g., weight loss, lethargy, ruffled fur) and mortality for a period of 20-30 days. Record survival data for each group. Survival curves are typically analyzed using the Kaplan-Meier method and log-rank test.[4][16]

-

Fungal Burden (Tissue Homogenization): For a quantitative measure of fungal proliferation, a separate cohort of mice is used. At a predetermined time point (e.g., 4-6 days post-infection), humanely euthanize the animals.[21] Aseptically remove target organs (e.g., kidneys, brain, spleen). Weigh the organs, homogenize them in a known volume of sterile saline, and plate serial dilutions of the homogenate onto PDA plates. After incubation, count the colonies to determine the number of Colony Forming Units (CFU) per gram of tissue.

Logical Relationships and Drug Development Implications

The central role of this compound in fungal virulence stems from a clear logical progression: its synthesis is essential for high-affinity iron acquisition from the host, which in turn is a prerequisite for fungal survival, proliferation, and the ability to cause disease.

This direct and essential relationship makes the this compound biosynthetic pathway an attractive target for novel antifungal therapies. The enzymes in this pathway, particularly the L-ornithine-N⁵-monooxygenase (SidA) and the NRPS (NPS6/SidD), are highly conserved among pathogenic fungi but are absent in humans. This presents an opportunity to develop specific inhibitors that would disrupt fungal iron metabolism without affecting the host. Such a "pathoblocker" approach would effectively starve the fungus of iron, crippling its ability to establish an infection and rendering it more susceptible to host immune clearance.

Conclusion

This compound and related siderophores are not merely metabolic byproducts but are formidable weapons in the arsenal of pathogenic fungi. Their synthesis, tightly regulated by the iron-sensing network of SreA and HapX, is indispensable for fungal growth in the restrictive host environment. Quantitative data from knockout mutant studies provide unequivocal proof that abrogating the production of this siderophore severely attenuates fungal virulence. The detailed experimental protocols provided herein offer a framework for the continued investigation of this and other virulence factors. For drug development professionals, the enzymes of the siderophore biosynthetic pathway represent prime targets for the design of a new generation of antifungal agents that exploit a fundamental metabolic vulnerability of these pathogens.

References

- 1. NPS6, Encoding a Nonribosomal Peptide Synthetase Involved in Siderophore-Mediated Iron Metabolism, Is a Conserved Virulence Determinant of Plant Pathogenic Ascomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fungal iron homeostasis with a focus on Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Deep skin infection with Scedosporium apiospermum-infection in a renal transplant patient] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Approaching the Functional Annotation of Fungal Virulence Factors Using Cross-Species Genetic Interaction Profiling | PLOS Genetics [journals.plos.org]

- 6. NPS6, encoding a nonribosomal peptide synthetase involved in siderophore-mediated iron metabolism, is a conserved virulence determinant of plant pathogenic ascomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. Molecular basis for the biosynthesis of the siderophore coprogen in the cheese-ripening fungus Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Transcriptional Differences Guided Discovery and Genetic Identification of Coprogen and Dimerumic Acid Siderophores in Metarhizium robertsii [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Iron-Sulfur Cluster Signaling: The Common Thread in Fungal Iron Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulatory and pathogenic mechanisms in response to iron deficiency and excess in fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 15. archive.connect.h1.co [archive.connect.h1.co]

- 16. researchgate.net [researchgate.net]

- 17. Hosting Infection: Experimental Models to Assay Candida Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Mechanisms and regulation of iron uptake and the role of iron in pathogenesis of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Molecular basis for the biosynthesis of the siderophore coprogen in the cheese-ripening fungus Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Experimental Murine Scedosporiosis: Histopathology and Azole Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Comparative pathogenicity of Scedosporium species in murine model of systemic scedosporiosis - PMC [pmc.ncbi.nlm.nih.gov]

Extracellular versus intracellular siderophores in Alternaria

An In-depth Technical Guide to Extracellular and Intracellular Siderophores in Alternaria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron is an essential nutrient for virtually all living organisms, yet its bioavailability is often limited. The fungal genus Alternaria, which includes significant plant pathogens, has evolved sophisticated iron acquisition systems centered around the production of siderophores—small, high-affinity iron-chelating molecules. Alternaria alternata, a well-studied model, employs a dual-siderophore system, differentiating between extracellular and intracellular molecules to effectively scavenge, transport, and store iron. Extracellular siderophores, primarily of the coprogen family, are secreted to acquire iron from the host environment, a process critical for fungal growth and virulence. Intracellular siderophores, such as ferricrocin, are vital for managing iron homeostasis, preventing iron-induced toxicity, and storing iron within the mycelia. The biosynthesis and regulation of these siderophores are controlled by a complex genetic network responsive to environmental iron levels, involving key transcription factors like AaSreA and AaHapX. This guide provides a comprehensive overview of the distinct roles, regulation, and experimental analysis of extracellular and intracellular siderophores in Alternaria, offering insights for research and potential antifungal drug development targeting these essential pathways.

Introduction: The Two-Siderophore System of Alternaria

Fungi have developed multiple strategies to acquire iron from their environment, including acidification and reductive iron assimilation (RIA).[1] However, a primary strategy is the secretion of siderophores to chelate scarce ferric iron (Fe³⁺) and transport it into the cell.[1][2] Alternaria alternata utilizes a sophisticated two-siderophore system to manage iron needs, comprising distinct extracellular and intracellular siderophores.[3][4][5]

-

Extracellular Siderophores: These molecules are secreted into the environment to capture iron. In A. alternata, this class is dominated by hydroxamate-type siderophores, including coprogen, coprogen B, hydroxycoprogens, and dimethyl coprogens .[2][3][4][6] More sensitive analyses have also identified dimerumic acid, hydroxyneocoprogen, and neocoprogen I.[7] Their synthesis is dependent on the non-ribosomal peptide synthetase (NRPS), Nps6 .[3][4]

-

Intracellular Siderophores: These molecules function within the cytoplasm to safely store and distribute iron, thereby preventing the formation of toxic reactive oxygen species (ROS) via Fenton chemistry.[3][4] The primary intracellular siderophore in A. alternata is ferricrocin , which is synthesized by a different NRPS, Nps2 .[3][4][5]

This dual system allows the fungus to efficiently adapt to varying iron conditions, a crucial capability for its pathogenic lifestyle.[3][5]

Functional Roles and Importance in Pathogenicity

The distinct localization of siderophores corresponds to their specialized functions. The extracellular system is primarily for acquisition, while the intracellular system is for management.

Extracellular Siderophores: Foraging for Iron and Fueling Virulence

The secretion of coprogens is essential for survival and growth in iron-limited environments.[3] Deletion of the AaNps6 gene, which completely blocks the biosynthesis of extracellular siderophores, results in several critical phenotypic changes:

-

Impaired Growth: The fungus cannot grow on iron-depleted media.[3][5]

-

Increased Sensitivity to Oxidative Stress: Mutants lacking AaNps6 show heightened sensitivity to H₂O₂, indicating that efficient iron uptake is linked to ROS detoxification.[2][6][8]

-

Reduced Virulence: The ability to cause necrotic lesions on host tissues, such as citrus leaves, is significantly diminished, establishing extracellular siderophores as key virulence factors.[2][6]

-

Developmental Defects: Production of conidia and melanin is also reduced in Δnps6 mutants.[6]

Intracellular Siderophores: Maintaining Homeostasis and Modulating Pathogenicity

Ferricrocin's role is primarily intracellular, focusing on iron storage and preventing toxicity.[3][4] Unlike the extracellular system, the intracellular system is not essential for growth in low-iron conditions.[3][5] However, it plays a nuanced role in fungal development and pathogenicity. Deletion of the nps2 gene, which ablates ferricrocin production, leads to:

-

Increased Spore Formation: The absence of ferricrocin paradoxically leads to an increase in sporulation.[3]

-

Reduced Pathogenicity: While not as critical as extracellular siderophores, ferricrocin is important for full virulence on tomato hosts.[3] This suggests that proper iron management is necessary for a successful infection cycle.

Quantitative Data on Siderophore Production and Gene Function

Quantitative analysis of siderophore production and the effects of genetic mutations provide a clearer picture of their importance.

Table 1: Siderophore Production in A. alternata Wild-Type and Mutant Strains

| Strain | Siderophore Type | Key Gene | Relative Production Level | Reference |

|---|---|---|---|---|

| Wild-Type | Extracellular (Coprogens) | AaNps6 | 100% (Baseline) | [3] |

| ΔAanps6 | Extracellular (Coprogens) | AaNps6 | Not detectable | [3][6] |

| Wild-Type | Intracellular (Ferricrocin) | nps2 | 100% (Baseline) | [3] |

| Δnps2 | Intracellular (Ferricrocin) | nps2 | Not detectable | [3] |

| ΔAaSreA | All Siderophores | AaSreA | ~370% increase compared to Wild-Type |[9] |

Table 2: Effect of nps2 Deletion on Asexual Spore Production in A. alternata

| Strain | Spores / cm² (Day 3) | Spores / cm² (Day 5) | Spores / cm² (Day 7) | Reference |

|---|---|---|---|---|

| Wild-Type | ~1.0 x 10⁴ | ~2.5 x 10⁴ | ~4.0 x 10⁴ | [3] |

| Δnps2 | ~1.5 x 10⁴ | ~6.0 x 10⁴ | ~9.0 x 10⁴ | [3] |

(Note: Values are approximated from graphical data for illustrative purposes.)

Genetic Regulation of Siderophore Biosynthesis

Siderophore production in A. alternata is tightly regulated at the transcriptional level by a network of factors that respond to iron availability. This ensures that the fungus produces these costly molecules only when needed, while avoiding iron toxicity.

// Feedback Loop HapX -> SreA [style=dashed, dir=back, color="#EA4335", label=" represses", constraint=false];